molecular formula C9H8N2O B1598841 4-cyano-N-methylbenzamide CAS No. 36268-62-9

4-cyano-N-methylbenzamide

Cat. No. B1598841
CAS RN: 36268-62-9
M. Wt: 160.17 g/mol
InChI Key: UGGZWKXUBBYXLT-UHFFFAOYSA-N
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Description

4-Cyano-N-methylbenzamide is a chemical compound with the empirical formula C9H8N2O . It is a solid substance .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 4-cyano-N-methylbenzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 4-cyano-N-methylbenzamide is represented by the SMILES string N#CC1=CC=C (C=C1)C (NC)=O .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as 4-cyano-N-methylbenzamide, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

  • Synthetic Opioids Research : While not directly related to 4-cyano-N-methylbenzamide, the study by Elliott et al. (2016) on synthetic opioids highlights the pursuit of alternatives to opium-based derivatives in drug development. It emphasizes the systematic evaluation of new drug candidates to identify compounds with favorable side-effect profiles, including reduced dependence and abuse liability. This research reflects a broader context in which compounds like 4-cyano-N-methylbenzamide might be studied for potential medical applications (Elliott, Brandt, & Smith, 2016).

  • Chemistry and Pharmacology of Benzamides : Sharma et al. (2018) provide a detailed review of the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides. This review includes information on the emergence of these substances as drugs of abuse and their effects. It could provide a foundational understanding of the chemical class to which 4-cyano-N-methylbenzamide belongs (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

  • Anticonvulsant Activity of Benzamides : A study by Clark et al. (1984) on a series of 4-aminobenzamides, which are structurally related to 4-cyano-N-methylbenzamide, evaluated their anticonvulsant effects. This research provides an example of how similar compounds can be used in medical research, specifically in the context of treating seizures (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

  • Metabolism of Benzamides : Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. This study can shed light on the metabolic pathways and stability of compounds similar to 4-cyano-N-methylbenzamide, which is crucial in understanding their pharmacokinetics and potential therapeutic applications (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Safety And Hazards

4-Cyano-N-methylbenzamide is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and may cause an allergic skin reaction.

Future Directions

While specific future directions for 4-cyano-N-methylbenzamide were not found in the search results, it is worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various areas of research.

properties

IUPAC Name

4-cyano-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGZWKXUBBYXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408133
Record name 4-cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-methylbenzamide

CAS RN

36268-62-9
Record name 4-cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the reaction in the same manner as in Example 26-i) using 4-cyanobenzoyl chloride (5.17 g) and 40% aqueous methylamine solution (20 ml), the title compound (4.13 g) was obtained as colorless powder crystals.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Nageswara Rao, NNK Reddy… - The Journal of …, 2017 - ACS Publications
We report a novel and efficient method for the oxidation of benzylic carbons (amines and cyanides) into corresponding benzamides using a catalytic amount of I 2 and TBHP as the …
Number of citations: 35 pubs.acs.org
X Wen, W Chen, J Chen - Applied Organometallic Chemistry, 2019 - Wiley Online Library
A nickel‐catalyzed aminocarbonylation of aryl halides using carbamoylsilane as an amide source leading to corresponding secondary or primary aromatic amides has been developed, …
Number of citations: 6 onlinelibrary.wiley.com
JP Jadav, JK Vankar, A Gupta… - The Journal of Organic …, 2023 - ACS Publications
A mild, transition-metal-free novel synthetic approach for the construction of C═O and C–N bonds has been demonstrated. Easily accessible gem-dibromoalkenes under similar …
Number of citations: 3 pubs.acs.org
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org
RK Chinnagolla, M Jeganmohan - Organic letters, 2012 - ACS Publications
… Interestingly, electron-withdrawing group substituted benzamides such as 4-nitro N-methylbenzamide (1e) and 4-cyano N-methylbenzamide (1f) also efficiently participated in the …
Number of citations: 115 pubs.acs.org
A Griglio - 2019 - iris.uniupo.it
The work reported in this thesis is focused on three main projects that underpin my research activity during the PhD program. The topics discussed, despite unrelated each other, share …
Number of citations: 6 iris.uniupo.it
C Zhang, J Liu, Z Cheng, J Li, S Song - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 3 www.thieme-connect.com
Z Chen, X Wen, W Zheng, R He, D Chen… - The Journal of …, 2020 - ACS Publications
Cu-catalyzed domino decyanation and cyanation reaction of acyl cyanides with amines or alcohols have been developed. The cyano sources were generated in situ via C–CN …
Number of citations: 10 pubs.acs.org
CG McPherson, N Caldwell, C Jamieson… - Organic & …, 2017 - pubs.rsc.org
A catalytic amidation protocol mediated by 2,2,2-trifluoroethanol has been developed, facilitating the condensation of unactivated esters and amines, furnishing both secondary and …
Number of citations: 39 pubs.rsc.org
TK Achar, P Mal - The Journal of Organic Chemistry, 2015 - ACS Publications
A solvent-free cross-coupling method for oxidative amidation of aldehydes and alcohols via a metal-free radial pathway has been demonstrated. The proposed methodology uses the …
Number of citations: 95 pubs.acs.org

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